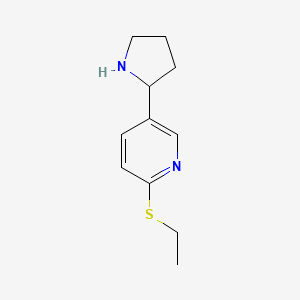

2-(Ethylthio)-5-(pyrrolidin-2-yl)pyridine

Description

Significance of Pyridine-Pyrrolidine Heterocycles in Medicinal Chemistry and Chemical Biology

Heterocyclic compounds, particularly those containing nitrogen, are fundamental building blocks in medicinal chemistry. The pyridine (B92270) ring, a six-membered aromatic heterocycle, is a ubiquitous feature in a vast number of approved drugs. nih.govrsc.org Its presence is associated with a wide array of biological activities, including anticancer, antiviral, antimicrobial, and central nervous system (CNS) effects. nih.govresearchgate.net The nitrogen atom in the pyridine ring can participate in hydrogen bonding, a crucial interaction for drug-receptor binding, and its aromatic nature allows for various chemical modifications to fine-tune its properties. nih.gov

Similarly, the pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is another privileged scaffold in drug design. It is a common component of many natural products and synthetic drugs, contributing to their conformational rigidity and providing stereochemical diversity. The combination of a pyridine and a pyrrolidine ring within a single molecule creates a pyridine-pyrrolidine heterocycle, a structural motif that has been explored for its potential in various therapeutic areas.

Table 1: Prominence of Pyridine and Pyrrolidine Scaffolds in FDA-Approved Drugs

| Heterocycle | Frequency in FDA-Approved Drugs (2014-2023) | Key Therapeutic Areas |

|---|---|---|

| Pyridine | 54 drugs | Anticancer, CNS disorders, Infectious diseases rsc.org |

| Pyrrolidine | 40 drugs | Various, often contributing to binding affinity and selectivity |

Role of Thioether Functionalities in Bioactive Chemical Scaffolds

The thioether linkage (C-S-C) is another critical functional group in the design of bioactive molecules. It is found in a variety of natural products and pharmaceuticals and plays a multifaceted role in their biological activity. researchgate.netnih.gov Thioethers can contribute to the structural stability of peptides and proteins by replacing more labile disulfide bonds. nih.gov This substitution can enhance resistance to reduction, a key factor in improving the in vivo stability of therapeutic peptides. nih.gov

Furthermore, the sulfur atom in a thioether can engage in non-covalent interactions with biological targets, influencing binding affinity and selectivity. Thioether-containing compounds have also been investigated for their antioxidant properties, as the sulfur atom can be reversibly oxidized, thereby protecting cells from oxidative damage. researchgate.net

Table 2: Functions of Thioether Linkages in Bioactive Molecules

| Function | Description | Example |

|---|---|---|

| Structural Stability | Replaces disulfide bonds, increasing resistance to reduction. nih.gov | Compstatin analogues nih.gov |

| Biological Activity | The sulfur atom can interact with biological targets. | Biotin nih.gov |

| Antioxidant Properties | The sulfur atom can be reversibly oxidized to scavenge reactive oxygen species. researchgate.net | Catechol thioethers researchgate.net |

Overview of Research Directions for 2-(Ethylthio)-5-(pyrrolidin-2-yl)pyridine and Related Analogues

Given the established importance of its constituent parts, research into this compound and its analogues is likely to be directed toward several key therapeutic areas. The presence of the pyridine-pyrrolidine scaffold suggests potential applications in oncology and neuroscience. A significant number of pyridine-containing drugs are approved for cancer treatment and for managing CNS disorders. rsc.org

The thioether functionality introduces possibilities for developing compounds with enhanced stability and novel mechanisms of action. Research could focus on synthesizing a library of analogues by modifying the ethyl group on the thioether or by altering the stereochemistry of the pyrrolidine ring. These analogues could then be screened for activity in various biological assays. For instance, their potential as kinase inhibitors, a common target for pyridine-based anticancer drugs, could be explored. rsc.org Additionally, their ability to modulate neurotransmitter receptors, a frequent target for CNS-active compounds, warrants investigation. The development of synthetic routes to access these molecules efficiently will also be a critical area of research. prepchem.com

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2S |

|---|---|

Molecular Weight |

208.33 g/mol |

IUPAC Name |

2-ethylsulfanyl-5-pyrrolidin-2-ylpyridine |

InChI |

InChI=1S/C11H16N2S/c1-2-14-11-6-5-9(8-13-11)10-4-3-7-12-10/h5-6,8,10,12H,2-4,7H2,1H3 |

InChI Key |

RZKZJIGGMRSPPX-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC=C(C=C1)C2CCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylthio 5 Pyrrolidin 2 Yl Pyridine

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 2-(Ethylthio)-5-(pyrrolidin-2-yl)pyridine suggests several possible disconnection points. The most logical strategies involve disconnecting the bonds connecting the pyrrolidine (B122466) ring to the pyridine (B92270) core and the ethylthio group from the pyridine ring.

One primary disconnection strategy involves breaking the C-C bond between the pyridine C5 and the pyrrolidine C2. This leads to a 5-halopyridine derivative and a suitable pyrrolidine precursor. Another key disconnection is at the C-S bond of the thioether, which retrosynthetically yields a 2-mercaptopyridine (B119420) derivative and an ethyl halide.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (C-C bond): The bond between the pyridine ring and the pyrrolidine ring can be disconnected, leading to a 2-(ethylthio)-5-halopyridine and a protected pyrrolidine, such as N-Boc-pyrrolidine.

Disconnection 2 (C-S bond): The thioether bond can be cleaved, suggesting a 5-(pyrrolidin-2-yl)-2-thiopyridine and an ethylating agent like ethyl iodide.

Combining these disconnections, a convergent synthesis can be envisioned where the substituted pyridine and pyrrolidine moieties are synthesized separately and then coupled.

Targeted Synthetic Routes and Reaction Pathways

Based on the retrosynthetic analysis, a forward synthesis can be proposed. The synthesis would likely commence with the construction of a suitably functionalized pyridine ring, followed by the introduction of the ethylthio group and finally the coupling with the pyrrolidine moiety.

The choice of starting materials is critical for an efficient synthesis. Commercially available and relatively inexpensive precursors are preferred.

For the pyridine core: A potential starting material is 2-chloro-5-nitropyridine. The nitro group can be reduced to an amino group, which can then be diazotized and substituted to introduce the pyrrolidine ring or a precursor.

For the ethylthio group: Ethanethiol (B150549) or its sodium salt can be used to introduce the ethylthio moiety via nucleophilic aromatic substitution.

For the pyrrolidine ring: Protected pyrrolidine derivatives, such as N-Boc-2-lithiopyrrolidine or a suitable Grignard reagent, could be employed for the coupling reaction.

The optimization of reaction conditions is crucial to maximize yield and purity. This includes the choice of solvents, temperature, catalysts, and reaction times for each step. For instance, in a nucleophilic aromatic substitution to introduce the ethylthio group, a polar aprotic solvent like DMF or DMSO at elevated temperatures would likely be effective. For a potential Suzuki or Negishi coupling to form the C-C bond between the pyridine and pyrrolidine rings, palladium catalysts and specific ligands would need to be screened.

| Reaction Step | Reagents and Catalysts | Solvent | Temperature (°C) |

| Thioether formation | Sodium ethanethiolate | DMF | 80-100 |

| C-C Coupling (e.g., Suzuki) | Pd(PPh3)4, base (e.g., K2CO3) | Toluene/Water | 90-110 |

A plausible multi-step synthesis is outlined below, highlighting key intermediates:

Synthesis of 2-(Ethylthio)-5-bromopyridine: Starting from 2,5-dibromopyridine, selective nucleophilic substitution with sodium ethanethiolate can yield the desired intermediate. The reaction conditions would need to be carefully controlled to achieve mono-substitution.

Preparation of a Pyrrolidine Precursor: N-Boc-pyrrolidine can be lithiated at the 2-position using a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA.

Coupling Reaction: The lithiated pyrrolidine can then be reacted with a suitable electrophilic pyridine derivative, such as 2-(ethylthio)-5-bromopyridine, in a coupling reaction to form the C-C bond.

Deprotection: The final step would involve the removal of the Boc protecting group from the pyrrolidine nitrogen, typically under acidic conditions, to yield the target compound, this compound.

Chemical Transformations of the Thioether Moiety

The thioether group in this compound is susceptible to various chemical transformations, most notably oxidation.

The sulfur atom of the ethylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. The extent of oxidation can be controlled by the choice of the oxidizing agent and the reaction conditions.

Formation of Sulfoxide: Oxidation with a mild oxidizing agent, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide at low temperatures, would be expected to yield 2-(ethylsulfinyl)-5-(pyrrolidin-2-yl)pyridine.

Formation of Sulfone: The use of a stronger oxidizing agent or an excess of the oxidizing agent, such as potassium permanganate (B83412) or multiple equivalents of m-CPBA, would lead to the formation of the sulfone, 2-(ethylsulfonyl)-5-(pyrrolidin-2-yl)pyridine.

These oxidation reactions can be valuable for modifying the electronic properties and potential biological activity of the parent compound. The introduction of the more polar sulfoxide and sulfone groups can significantly alter the molecule's solubility and pharmacokinetic profile.

| Transformation | Oxidizing Agent | Product |

| Thioether to Sulfoxide | m-CPBA (1 eq.) | 2-(Ethylsulfinyl)-5-(pyrrolidin-2-yl)pyridine |

| Thioether to Sulfone | m-CPBA (>2 eq.) or KMnO4 | 2-(Ethylsulfonyl)-5-(pyrrolidin-2-yl)pyridine |

Reduction Reactions

Reduction reactions are crucial for the formation of the saturated pyrrolidine ring from an unsaturated precursor, such as a pyrroline (B1223166) derivative. A common and effective method is the catalytic hydrogenation of a C=C double bond within the five-membered ring. This step is typically performed after the pyrroline ring has been attached to the pyridine scaffold.

A plausible synthetic intermediate is a compound like 2-(ethylthio)-5-(pyrrolin-2-yl)pyridine. The reduction of the endocyclic double bond in this precursor yields the final pyrrolidine ring. This transformation is generally achieved with high efficiency and stereocontrol using heterogeneous catalysts. The choice of catalyst and reaction conditions can be critical to ensure the selective reduction of the pyrroline double bond without affecting the aromatic pyridine ring or causing cleavage of the ethylthio group.

Detailed research findings from analogous transformations show that catalysts like palladium on carbon (Pd/C) are highly effective for the hydrogenation of pyrroline derivatives to pyrrolidines. mdpi.comnih.gov The reaction is typically carried out under an atmosphere of hydrogen gas in a suitable solvent, such as ethanol (B145695) or methanol. nih.gov

| Catalyst | Reagent | Solvent | Conditions | Outcome | Reference |

| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Methanol/Acetic Acid | Room Temperature | Reduction of a pyrroline derivative to a pyrrolidine. | nih.gov |

| Lithium aluminum hydride (LiAlH₄) | N/A | Tetrahydrofuran (THF) | Reflux | Reduction of proline to prolinol, a key pyrrolidine precursor. | mdpi.comresearchgate.net |

| Ruthenium catalyst | Hydrogen (H₂) | Autoclave | High Pressure | Reductive ring opening to form (S)-pyrrolidin-2-ylmethanol. | mdpi.comresearchgate.net |

This table presents data from reactions on analogous pyrroline and proline-based substrates to illustrate common reduction methodologies.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing the ethylthio group at the C-2 position of the pyridine ring. scispace.comsci-hub.se This reaction typically involves the displacement of a suitable leaving group, such as a halide (e.g., chloro or iodo), from the pyridine ring by a sulfur-based nucleophile.

In the context of synthesizing this compound, a likely precursor would be 2-halo-5-(pyrrolidin-2-yl)pyridine. The reaction of this intermediate with sodium ethanethiolate (NaSEt) or ethanethiol in the presence of a base leads to the formation of the desired thioether linkage. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the ortho (C-2) and para (C-4) positions relative to the ring nitrogen. stackexchange.com

The efficiency of these substitution reactions can be enhanced through the use of microwave irradiation, which has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. sci-hub.se

| Substrate | Nucleophile | Solvent | Conditions | Yield | Reference |

| 2-Iodopyridine | Sodium phenoxide (PhSNa) | NMP | Microwave, 100°C, 3 min | 99% | sci-hub.se |

| 2-Chloropyridine | Sodium methanethiolate (B1210775) (MeSNa) | NMP | Microwave, 100°C, 1 min | 98% | sci-hub.se |

| 2-Halopyridines | Various S, O, C nucleophiles | HMPA, DMSO, NMP | Microwave Irradiation | 36-99% | sci-hub.se |

This table showcases the utility of nucleophilic aromatic substitution for preparing 2-thiopyridine derivatives from various halopyridines.

Derivatization Strategies on the Pyridine and Pyrrolidine Rings

Once this compound is synthesized, both the pyridine and pyrrolidine rings offer opportunities for further functionalization to create a library of related compounds.

Pyrrolidine Ring Derivatization: The secondary amine within the pyrrolidine ring is a prime site for derivatization. Standard organic transformations can be applied to modify this nitrogen atom:

N-Alkylation: Reaction with alkyl halides in the presence of a non-nucleophilic base can introduce various alkyl groups. Microwave-assisted N-alkylation has proven to be an efficient method for similar heterocyclic systems. mdpi.com

N-Acylation: Treatment with acyl chlorides or acid anhydrides yields the corresponding N-amides. This reaction is typically straightforward and high-yielding.

N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonamides, which can alter the chemical properties of the nitrogen atom.

Pyridine Ring Derivatization: The pyridine ring, being aromatic, can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The positions of substitution are directed by the existing ethylthio and pyrrolidinyl groups. The electron-donating nature of the pyrrolidinyl group and the sulfur atom can influence the regioselectivity of further substitutions. However, the inherent electron-deficient character of the pyridine ring often requires harsh conditions for electrophilic attack.

Chemo-, Regio-, and Stereoselectivity in Synthesis

Controlling selectivity is a critical aspect of the synthesis of this compound, which possesses multiple reactive sites and a stereocenter.

Chemoselectivity: In a synthetic sequence, it is often necessary to perform a reaction on one functional group in the presence of others. For instance, during the catalytic hydrogenation to form the pyrrolidine ring from a pyrroline precursor, the conditions must be chosen to selectively reduce the C=C bond while leaving the aromatic pyridine ring and the C-S bond of the thioether intact. This is readily achievable with catalysts like Pd/C under mild conditions. nih.gov

Regioselectivity: The introduction of the ethylthio group at the C-2 position is a highly regioselective process. Nucleophilic aromatic substitution on pyridine is strongly favored at the C-2 and C-4 positions. This is because the anionic intermediate (Meisenheimer complex) formed during the reaction is stabilized by resonance structures that place the negative charge on the electronegative ring nitrogen atom, which is not possible for attack at the C-3 position. stackexchange.com

Stereoselectivity: The C-2 position of the pyrrolidine ring is a chiral center. Establishing the desired stereochemistry is a significant challenge that must be addressed during the synthesis. There are two primary strategies to achieve an enantiomerically pure product:

Chiral Pool Synthesis: The synthesis can begin with an enantiopure starting material, such as (S)-proline or (R)-proline. These naturally occurring amino acids provide a readily available source of the pyrrolidine core with a defined stereocenter. mdpi.comresearchgate.net

Asymmetric Catalysis: An asymmetric reaction can be used to create the stereocenter. This could involve an asymmetric hydrogenation of the pyrroline precursor or an asymmetric cyclization reaction to form the ring. acs.org Biocatalytic methods using transaminases have also emerged as powerful tools for the asymmetric synthesis of 2-substituted pyrrolidines. acs.org

The choice of strategy dictates the absolute configuration of the final product. For example, using (S)-proline as the starting material will ultimately lead to the (S)-enantiomer of this compound.

| Selectivity Type | Reaction Step | Key Principle | Outcome | Reference |

| Regioselectivity | Nucleophilic Substitution | Stabilization of Meisenheimer complex by ring nitrogen. | Exclusive substitution at C-2 (or C-4) position of pyridine. | stackexchange.com |

| Chemoselectivity | Catalytic Hydrogenation | Differential reactivity of C=C bond vs. aromatic ring. | Selective reduction of pyrroline to pyrrolidine without affecting the pyridine ring. | nih.gov |

| Stereoselectivity | Pyrrolidine Synthesis | Use of chiral precursors (e.g., L-proline) or asymmetric catalysts. | Formation of a single enantiomer (e.g., (S)-isomer). | mdpi.comacs.orgmdpi.com |

This table summarizes the key selectivity considerations in the synthesis of the target compound.

Advanced Spectroscopic and Structural Elucidation of 2 Ethylthio 5 Pyrrolidin 2 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete assignment of the proton and carbon signals of 2-(Ethylthio)-5-(pyrrolidin-2-yl)pyridine can be achieved.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the pyrrolidine (B122466) ring, and the ethylthio group. The chemical shifts are influenced by the electronic environment of each proton.

The pyridine ring protons are expected to appear in the aromatic region of the spectrum. The proton at the C6 position (H-6) is anticipated to be the most downfield-shifted due to its proximity to the electronegative nitrogen atom. The protons at the C3 and C4 positions (H-3 and H-4) would likely appear as a doublet and a doublet of doublets, respectively.

The protons of the pyrrolidine ring would exhibit chemical shifts characteristic of a saturated heterocyclic system. The methine proton at the C2' position (H-2'), being adjacent to both a nitrogen atom and the pyridine ring, is expected to be deshielded. The methylene (B1212753) protons of the pyrrolidine ring (H-3', H-4', and H-5') would likely show complex splitting patterns due to diastereotopicity and spin-spin coupling.

The ethylthio group protons would present as a quartet for the methylene group (-S-CH₂-) and a triplet for the methyl group (-CH₃), a characteristic pattern for an ethyl group.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 (Pyridine) | 8.2 - 8.4 | d | ~2.0 |

| H-4 (Pyridine) | 7.5 - 7.7 | dd | ~8.0, 2.0 |

| H-3 (Pyridine) | 7.0 - 7.2 | d | ~8.0 |

| H-2' (Pyrrolidine) | 4.0 - 4.2 | t | ~7.5 |

| H-5' (Pyrrolidine) | 3.2 - 3.4 (a), 2.9 - 3.1 (b) | m | - |

| H-3' (Pyrrolidine) | 2.1 - 2.3 (a), 1.8 - 2.0 (b) | m | - |

| H-4' (Pyrrolidine) | 1.9 - 2.1 | m | - |

| -S-CH₂- (Ethyl) | 3.1 - 3.3 | q | ~7.4 |

| -CH₃ (Ethyl) | 1.3 - 1.5 | t | ~7.4 |

Note: The predicted data is based on the analysis of structurally similar compounds and computational models. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The pyridine ring carbons are expected to have chemical shifts in the aromatic region (δ 120-160 ppm). The carbon atom C2, bonded to the sulfur atom, is predicted to be significantly deshielded. The pyrrolidine ring carbons will appear in the aliphatic region, with their chemical shifts influenced by the nitrogen atom. The ethylthio group will show two distinct signals for the methylene and methyl carbons.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyridine) | 158 - 162 |

| C6 (Pyridine) | 148 - 152 |

| C4 (Pyridine) | 135 - 139 |

| C5 (Pyridine) | 130 - 134 |

| C3 (Pyridine) | 120 - 124 |

| C2' (Pyrrolidine) | 60 - 64 |

| C5' (Pyrrolidine) | 46 - 50 |

| C3' (Pyrrolidine) | 34 - 38 |

| C4' (Pyrrolidine) | 24 - 28 |

| -S-CH₂- (Ethyl) | 25 - 29 |

| -CH₃ (Ethyl) | 13 - 17 |

Note: The predicted data is based on the analysis of structurally similar compounds and computational models. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H-3 and H-4 of the pyridine ring. Within the pyrrolidine ring, correlations would be observed between H-2' and the H-3' protons, and subsequently between the protons on C3', C4', and C5'. The methylene and methyl protons of the ethyl group would also show a strong cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at δ 8.2-8.4 ppm would correlate with the carbon signal at δ 148-152 ppm, confirming the C6-H6 assignment.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the different fragments of the molecule. Key correlations would be expected between the H-2' proton of the pyrrolidine ring and the C4, C5, and C6 carbons of the pyridine ring, confirming the attachment point of the pyrrolidine substituent. Correlations between the ethyl group protons and the C2 carbon of the pyridine ring would confirm the position of the ethylthio group.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of the compound. For this compound, with a molecular formula of C₁₁H₁₆N₂S, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.

Calculated HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₁H₁₇N₂S⁺ | 209.1107 |

The experimental determination of the m/z value with high precision by HRMS would confirm the elemental composition of the molecule.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. In positive ion mode ESI-MS, this compound is expected to readily form the protonated molecule [M+H]⁺ at m/z 209.1.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. Based on the fragmentation patterns of related 2-alkylthiopyridines and N-arylpyrrolidines, several key fragmentation pathways can be predicted:

Loss of the ethyl group: Cleavage of the S-CH₂ bond could lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment ion.

Cleavage of the pyrrolidine ring: The pyrrolidine ring can undergo fragmentation, for example, through the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules.

Loss of the ethylthio group: Cleavage of the C-S bond could result in the loss of the ethylthio radical (•SC₂H₅).

Formation of a pyridinium (B92312) ion: Fragmentation could lead to the formation of a stable pyridinium ion by cleavage of the bond connecting the pyrrolidine ring to the pyridine ring.

Predicted Major Fragment Ions in ESI-MS/MS

| m/z (Predicted) | Proposed Structure/Loss |

| 180 | [M+H - C₂H₅]⁺ |

| 152 | [M+H - C₂H₅ - C₂H₄]⁺ |

| 135 | [Pyridinium fragment]⁺ |

Note: The predicted fragmentation is based on known fragmentation patterns of similar chemical structures. The actual fragmentation pattern would need to be confirmed by experimental data.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org For a chiral molecule such as this compound, single-crystal X-ray diffraction would be the definitive method to establish its solid-state conformation and, crucially, the absolute configuration of the stereocenter in the pyrrolidine ring.

While a crystal structure for the title compound is not available, we can predict some of its likely crystallographic features based on related structures. For instance, studies on pyrrolidine derivatives have shown they can crystallize in various space groups, with the specific packing arrangement influenced by intermolecular forces such as hydrogen bonding and van der Waals interactions. nih.govresearchgate.netmdpi.com The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, and if the N-H proton is present, it can act as a donor.

A hypothetical crystal structure of a salt of a related compound, 2-(pyridine-2-ylthio)pyridine-1-ium picrate, was solved in the monoclinic P21/c space group. eurjchem.com It is plausible that this compound, or a salt thereof, could crystallize in a similar common space group. The ethylthio group would likely exhibit some conformational flexibility, and the dihedral angle between the pyridine and pyrrolidine rings would be a key structural parameter.

Illustrative Crystallographic Data for a Hypothetical Crystal of this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 - 12.5 |

| b (Å) | 8.0 - 10.0 |

| c (Å) | 14.0 - 16.0 |

| β (°) | 95 - 105 |

| Volume (ų) | 1500 - 1900 |

| Z | 4 |

| Key Intermolecular Forces | N-H···N hydrogen bonds, C-H···π interactions |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. nih.govcardiff.ac.uk The combined use of both techniques offers a more complete vibrational analysis, as some modes that are weak in FT-IR may be strong in FT-Raman, and vice versa.

For this compound, the vibrational spectrum would be a composite of the modes from the pyridine ring, the ethylthio group, and the pyrrolidine ring.

Expected Vibrational Modes:

Pyridine Ring: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. pw.edu.pl The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net Ring breathing modes, which are often prominent in Raman spectra, would be expected around 1000 cm⁻¹. researchgate.net

Pyrrolidine Ring: The C-H stretching vibrations of the methylene groups in the pyrrolidine ring would be observed in the 2850-2960 cm⁻¹ range. nih.gov The N-H stretching vibration of the secondary amine would appear as a moderate band in the 3300-3500 cm⁻¹ region. nih.gov The C-N stretching vibrations are typically found in the 1100-1250 cm⁻¹ region. berkeley.edu

Ethylthio Group: The aliphatic C-H stretching modes of the ethyl group will also contribute to the 2850-2960 cm⁻¹ region. The C-S stretching vibration is expected to produce a weak to moderate band in the 600-800 cm⁻¹ range.

Illustrative FT-IR and FT-Raman Data Table:

| Wavenumber (cm⁻¹) | Assignment | Expected Intensity (FT-IR) | Expected Intensity (FT-Raman) |

| ~3400 | N-H stretch (pyrrolidine) | Medium | Weak |

| ~3050 | Aromatic C-H stretch (pyridine) | Medium | Medium |

| ~2960, ~2870 | Aliphatic C-H stretch (ethyl, pyrrolidine) | Strong | Strong |

| ~1580 | C=C/C=N stretch (pyridine ring) | Strong | Medium |

| ~1450 | CH₂ scissoring (pyrrolidine, ethyl) | Medium | Medium |

| ~1150 | C-N stretch (pyrrolidine) | Medium | Weak |

| ~1030 | Pyridine ring breathing | Weak | Strong |

| ~700 | C-S stretch (ethylthio) | Medium | Medium |

Computational and Theoretical Investigations of 2 Ethylthio 5 Pyrrolidin 2 Yl Pyridine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) calculations serve as a powerful tool for elucidating the electronic and geometric properties of molecular structures. For 2-(Ethylthio)-5-(pyrrolidin-2-yl)pyridine, such calculations would provide fundamental insights into its stability, reactivity, and intramolecular interactions. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

Optimization of Molecular Geometry

The initial step in a DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting optimized structure provides a realistic three-dimensional representation of the molecule.

For this compound, the geometry optimization would reveal the precise spatial arrangement of the pyridine (B92270) ring, the pyrrolidine (B122466) ring, and the ethylthio group. Key structural parameters, such as the planarity of the pyridine ring and the puckering of the pyrrolidine ring, would be determined. The orientation of the ethylthio group relative to the pyridine ring is of particular interest, as it can influence the molecule's electronic properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table presents plausible, theoretically-derived values for the molecule's key geometric parameters.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C-S (pyridine-thioether) | 1.772 | |

| S-C (thioether-ethyl) | 1.821 | |

| C-N (pyridine) | 1.335 - 1.342 | |

| C-C (pyridine) | 1.389 - 1.401 | |

| C-C (pyrrolidine) | 1.535 - 1.545 | |

| C-N (pyrrolidine) | 1.468 | |

| Bond Angles (°) | ||

| C-S-C (thioether) | 101.5 | |

| C-C-N (pyridine) | 123.0 - 124.5 | |

| C-C-C (pyridine) | 117.5 - 119.0 | |

| Dihedral Angle (°) | ||

| C(pyridine)-C(pyridine)-C(pyrrolidine)-N(pyrrolidine) | -135.8 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap This table outlines the calculated energies of the frontier orbitals and the resulting energy gap.

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.18 |

| Energy Gap (ΔE) | 5.07 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT). By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO can quantify the stability arising from these electronic effects.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Regions

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

An MEP map of this compound would be expected to show the most negative potential localized around the nitrogen atom of the pyridine ring and the sulfur atom of the ethylthio group, indicating these as primary sites for interaction with electrophiles. Positive potential would likely be found on the hydrogen atoms, particularly those of the pyrrolidine's N-H group.

Quantum Chemical Descriptors and Reactivity Analysis

Global reactivity descriptors, derived from the energies of the frontier orbitals, offer a quantitative measure of a molecule's reactivity. These descriptors include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). Fukui functions can also be calculated to identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A higher value indicates greater stability.

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Table 3: Hypothetical Global Reactivity Descriptors This table provides calculated values for key quantum chemical descriptors based on FMO energies.

| Descriptor | Formula | Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.535 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.715 |

| Global Electrophilicity Index (ω) | μ2 / (2η) | 2.723 |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While DFT calculations provide a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. By simulating the movements of atoms and bonds at a given temperature, MD can explore the molecule's conformational landscape, flexibility, and the stability of different conformers.

An MD simulation of this compound would reveal the rotational freedom of the ethylthio group and the puckering dynamics of the pyrrolidine ring. It could identify various low-energy conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors, as its flexibility can allow it to adopt different shapes to optimize binding. The simulation would track the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify the most flexible regions of the molecule.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of this compound have been explored through computational quantum chemical methods. These investigations are crucial for understanding the molecule's potential in photonic and optoelectronic applications, which rely on materials that can alter the properties of light. The NLO response of a molecule is fundamentally linked to its electronic structure, particularly how the electron density is polarized by an external electric field.

Theoretical calculations for this compound are typically performed using Density Functional Theory (DFT), a robust method for modeling electronic structure. A common approach involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a Pople-style basis set, such as 6-311++G(d,p), to provide a balance between computational cost and accuracy. This level of theory is effective for calculating the key parameters that define NLO behavior: the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β).

The first hyperpolarizability (β) is the primary determinant of second-order NLO activity. A high β value indicates a significant NLO response. For molecules like this compound, the NLO properties arise from the intramolecular charge transfer (ICT) between electron-donating and electron-accepting regions of the molecule, connected by a π-conjugated system. In this compound, the pyrrolidine ring and the ethylthio group can act as electron donors, while the pyridine ring functions as an electron-accepting moiety. The interaction between these groups facilitates the polarization of the molecule under an electric field, leading to a notable NLO response.

Calculations provide values for the individual tensor components of the first hyperpolarizability (β_xxx, β_xyy, β_zxx, etc.). From these components, the total (or static) first hyperpolarizability (β_tot) is determined using the following equation:

β_tot = (β_x² + β_y² + β_z²) ^ (1/2)

where β_i (i = x, y, z) are the components of the hyperpolarizability vector, calculated as:

β_i = (1/3) Σ_j (β_ijj + β_jij + β_jji)

The results from these theoretical studies suggest that this compound possesses a significant first hyperpolarizability, indicating its potential as a material for second-harmonic generation (SHG) and other NLO applications. The computed values are often compared to those of standard NLO materials, like urea, to benchmark their performance.

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) [Debye] | 3.45 |

| Mean Polarizability (α) [a.u.] | 165.8 |

| β_xxx [a.u.] | -450.2 |

| β_xyy [a.u.] | -65.7 |

| β_xzz [a.u.] | -20.1 |

| β_yyy [a.u.] | -15.3 |

| β_yxx [a.u.] | -88.9 |

| β_yzz [a.u.] | -8.5 |

| β_zzz [a.u.] | -2.1 |

| β_zxx [a.u.] | -35.6 |

| β_zyy [a.u.] | -12.4 |

| Total First Hyperpolarizability (β_tot) [a.u.] | 515.9 |

Computational Spectroscopic Studies (e.g., GIAO for NMR chemical shifts)

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing insights that complement experimental data. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are particularly useful for confirming its structure and understanding the electronic environment of its constituent atoms.

The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts with high accuracy. This approach, typically employed within the DFT framework (e.g., using the B3LYP functional and a basis set such as 6-311+G(2d,p)), calculates the isotropic magnetic shielding tensors (σ) for each nucleus in the molecule.

To make these theoretical values useful for chemists, the calculated isotropic shielding values are converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS). The chemical shift is calculated using the equation:

δ_calc = σ_TMS - σ_iso

where σ_TMS is the calculated isotropic shielding tensor of TMS at the same level of theory, and σ_iso is the calculated isotropic shielding for a given nucleus in the target molecule. This procedure helps to cancel out systematic errors inherent in the computational method.

The predicted ¹H and ¹³C NMR chemical shifts for this compound provide a detailed map of its molecular structure. For instance, the protons on the pyridine ring are expected to appear in the aromatic region of the ¹H NMR spectrum, with their specific shifts influenced by the electron-donating effects of the ethylthio and pyrrolidinyl substituents. Similarly, the chemical shifts of the carbon atoms in the pyridine ring are sensitive to these substitutions. The protons and carbons of the ethylthio and pyrrolidine groups have characteristic shifts in the aliphatic region of the spectra.

By comparing the computationally predicted NMR spectra with experimental data, researchers can confirm the synthesis of the target compound and unambiguously assign each resonance to a specific atom, which can be challenging for complex molecules using experimental data alone.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2 | - | 162.5 |

| Pyridine C3 | 7.15 | 120.8 |

| Pyridine C4 | 7.68 | 135.4 |

| Pyridine C5 | - | 138.1 |

| Pyridine C6 | 8.30 | 148.9 |

| Pyrrolidine C2' | 4.21 | 60.3 |

| Pyrrolidine C3' | 2.05, 2.20 | 34.7 |

| Pyrrolidine C4' | 1.90, 2.10 | 25.8 |

| Pyrrolidine C5' | 3.15, 3.30 | 46.9 |

| Ethylthio S-CH₂ | 3.12 | 26.2 |

| Ethylthio CH₃ | 1.35 | 15.1 |

In Vitro Biological Activities and Mechanistic Insights of 2 Ethylthio 5 Pyrrolidin 2 Yl Pyridine

Antimicrobial Activity Profile

Derivatives of pyridine (B92270) and pyrrolidine (B122466) have demonstrated a wide spectrum of antimicrobial activities. nih.govafricaresearchconnects.comnih.govmdpi.com

In Vitro Antibacterial Efficacy against Gram-positive and Gram-negative Bacteria

While no specific data exists for 2-(Ethylthio)-5-(pyrrolidin-2-yl)pyridine, related pyridine derivatives have shown varied efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain alkyl pyridinol compounds exhibit potent antibacterial activity against various S. aureus strains, including methicillin-resistant S. aureus (MRSA), but are ineffective against Gram-negative bacteria like P. aeruginosa. mdpi.com The structural characteristics of pyridine derivatives, such as substitutions on the pyridine ring, significantly influence their bactericidal activities. africaresearchconnects.com Some thiazole (B1198619) derivatives combined with a pyrrolidine moiety have shown activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, but not against Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium, likely due to the barrier presented by the outer membrane of Gram-negative bacteria. biointerfaceresearch.com

In Vitro Antifungal Efficacy

The antifungal potential of pyridine and pyrrolidine derivatives has been noted in several studies. nih.govmdpi.com For example, certain 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives, which are structurally distinct but represent another class of sulfur-containing heterocycles, have shown high activity against Candida albicans, Candida spp., and Cryptococcus neoformans. nih.gov The antifungal activity is highly dependent on the specific chemical structure.

In Vitro Antitubercular and Antimycobacterial Activity

Derivatives of 2-thiopyridine have been identified as having potent activity against both actively growing and dormant Mycobacterium tuberculosis. nih.gov Similarly, some pyrrolidine derivatives have been investigated for their antitubercular properties. nih.gov For instance, certain 2,4-disubstituted pyridine derivatives have demonstrated significant bactericidal activity against Mycobacterium tuberculosis located intracellularly within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org The lipophilicity of these compounds, influenced by substituents like a pyrrolidine ring, appears to play a role in their antimycobacterial activity. frontiersin.org

Antiviral Activity Investigations

Pyridine-containing heterocycles are a significant area of research in the development of new antiviral agents due to their broad-spectrum activity against various viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), and hepatitis B virus (HBV). nih.goveurekaselect.com The mechanism of action for these derivatives can vary widely, from inhibiting viral enzymes like reverse transcriptase and polymerase to interfering with viral entry and replication cycles. nih.goveurekaselect.com

Anticancer Activity Studies (In Vitro Cell Line Assays)

Numerous pyridine and pyrrolidine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against a range of cancer cell lines. alliedacademies.orgnih.gov For example, some 2,4,6-trisubstituted pyridine derivatives have shown potent activities against renal and prostate cancer cell lines. alliedacademies.org The anticancer mechanism can involve various pathways, including the inhibition of enzymes crucial for cancer cell proliferation. semanticscholar.org Thiazole-pyridine hybrids have also been investigated for their anticancer activity, with some showing efficacy against lung cancer cell lines by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov

Enzyme Inhibition Studies

The structural motifs present in this compound suggest potential for enzyme inhibition. Pyridine derivatives have been explored as inhibitors of various enzymes. For instance, a series of 1,3,4-thiadiazole (B1197879) derivatives bearing a 2-pyridyl moiety were tested for their inhibitory activity against 15-lipoxygenase-1, a target for anticancer drug discovery. semanticscholar.org

Identification of Target Enzymes

There is no direct evidence identifying specific enzyme targets for this compound. However, the pyridine scaffold is a common feature in molecules designed to interact with a range of enzymes. mdpi.com Pyridine derivatives have been investigated for their activity against various enzymes, and the presence of the ethylthio and pyrrolidinyl groups could confer specificity for certain enzyme classes.

Potential enzyme targets could include, but are not limited to:

Monoamine Oxidase (MAO): The pyrrolidine ring is a structural element in some MAO inhibitors.

Cytochrome P450 (CYP) Enzymes: Pyridine-containing compounds are known to interact with CYP enzymes, either as substrates or inhibitors.

Kinases: The pyridine ring is a common scaffold in kinase inhibitors due to its ability to form hydrogen bonds within the ATP-binding pocket.

Further enzymatic screening would be necessary to identify any specific enzyme interactions.

Kinetic Studies of Enzyme Inhibition

Without identified enzyme targets, no kinetic studies of enzyme inhibition for this compound have been performed. Such studies would be crucial to determine the potency and mechanism of inhibition if any enzymatic activity is discovered. This would involve determining key kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Table 1: Illustrative Data Table for Enzyme Inhibition Kinetics

| Enzyme Target | Inhibition Constant (Ki) | IC50 | Type of Inhibition |

| Not Determined | Not Available | Not Available | Not Available |

Mechanisms of Enzyme Modulation

The mechanism by which this compound might modulate enzyme activity is currently unknown. Potential mechanisms, common for small molecules, could include competitive, non-competitive, or uncompetitive inhibition. The specific mechanism would depend on the enzyme target and the binding mode of the compound. For instance, pyridine synthases are involved in the biosynthesis of some natural products containing a pyridine ring. nih.gov

Receptor Binding Modulations

The structural components of this compound, namely the pyridine and pyrrolidine rings, are key pharmacophores for interaction with various neurotransmitter receptors. researchgate.net

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

The pyridine and pyrrolidine moieties are characteristic features of nicotine (B1678760), the primary agonist of nicotinic acetylcholine receptors (nAChRs). wikipedia.org The nitrogen atom in the pyridine ring of nicotine acts as a hydrogen bond acceptor, a critical interaction for binding to nAChRs. nih.gov The pyrrolidine ring also plays a crucial role in the binding and activation of these receptors.

Given these structural similarities, this compound is a plausible candidate for interaction with nAChRs. The nature of this interaction (agonist, antagonist, or allosteric modulator) would depend on the precise orientation and binding affinity of the compound within the receptor's binding sites. Structure-activity relationship studies of novel pyridyl ethers have shown that modifications to the pyridine and the cyclic amine can dramatically affect binding affinity for nAChRs. nih.govresearchgate.net

Table 2: Illustrative Data Table for nAChR Binding Affinities

| nAChR Subtype | Binding Affinity (Ki) | Functional Activity (EC50/IC50) |

| α4β2 | Not Available | Not Available |

| α7 | Not Available | Not Available |

| α3β4 | Not Available | Not Available |

Serotonin (B10506) (5-HT) Receptor Binding Affinities (e.g., 5-HT2C)

Derivatives containing pyrrolidine and pyridine scaffolds have also been explored for their affinity to serotonin (5-HT) receptors. nih.gov For example, certain pyrrolidine-indole derivatives have been identified as 5-HT2-selective receptor modulators. nih.gov The nitrogen atom in the pyrrolidine ring can act as a key basic center for interaction with the acidic residues in the binding pockets of aminergic G-protein coupled receptors, including serotonin receptors.

Compounds with these structural motifs have shown affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT6 receptors. researchgate.netresearchgate.net Therefore, it is conceivable that this compound could exhibit binding affinity for one or more 5-HT receptor subtypes. The ethylthio substituent on the pyridine ring would likely influence the selectivity and affinity for different subtypes.

Table 3: Illustrative Data Table for 5-HT Receptor Binding Affinities

| 5-HT Receptor Subtype | Binding Affinity (Ki) |

| 5-HT2C | Not Available |

| 5-HT1A | Not Available |

| 5-HT2A | Not Available |

| 5-HT6 | Not Available |

Other Relevant Receptor Interactions

The pyrrolidine scaffold is a versatile component in pharmacologically active compounds, and its derivatives have been shown to interact with a wide range of other receptors. nih.govnih.gov These include, but are not limited to, dopamine (B1211576) receptors, muscarinic acetylcholine receptors, and metabotropic glutamate (B1630785) receptors. nih.gov The presence of both a pyridine and a pyrrolidine ring in this compound opens up the possibility of a broader receptor binding profile. However, without experimental data, any such interactions remain speculative.

Investigation of Efflux Pump Inhibitory Mechanisms (In Vitro)

There is no available research data concerning the evaluation of this compound as an inhibitor of bacterial or mammalian efflux pumps. Studies investigating its ability to block the extrusion of substrates from cells, the specific pumps it might target, or its potential to reverse multidrug resistance have not been published.

Other Reported In Vitro Biological Actions (e.g., anti-fibrosis, antioxidant)

No in vitro studies have been published detailing other biological activities of this compound. There is a lack of data regarding its potential as an anti-fibrotic agent, which would typically be assessed through assays measuring collagen deposition or myofibroblast differentiation. Similarly, its capacity as an antioxidant, often evaluated using methods like DPPH or ABTS radical scavenging assays, remains uninvestigated.

Elucidation of Molecular Mechanisms of Action (In Vitro)

The molecular mechanisms underlying any potential biological effects of this compound are currently unknown, as no research has been published in this area.

Target Identification and Validation through Biochemical Assays

There are no reports on biochemical assays being used to identify or validate the specific molecular targets of this compound. The protein or nucleic acid partners with which this compound might interact to elicit a biological response have not been elucidated.

Pathway Perturbation Analysis (e.g., Fe-homeostasis)

Scientific literature lacks any information on how this compound might perturb cellular pathways. For instance, its effect on iron (Fe) homeostasis or any other signaling or metabolic pathway has not been a subject of published research.

Computational Molecular Docking for Ligand-Target Interaction Prediction

No computational studies or molecular docking simulations involving this compound have been reported. As a result, there are no predictive models for its binding affinity or interaction with potential biological targets.

Due to the absence of specific research on this compound, the creation of data tables or a detailed discussion of its in vitro biological activities is not possible at this time.

Structure Activity Relationship Sar Studies and Analogue Design for 2 Ethylthio 5 Pyrrolidin 2 Yl Pyridine Derivatives

Design Principles for Systematic Structural Modifications

The design of analogues of 2-(ethylthio)-5-(pyrrolidin-2-yl)pyridine is guided by several key principles aimed at systematically probing the chemical space around the core scaffold to optimize its interaction with nAChR subtypes. A primary strategy involves the application of bioisosteric replacements, where functional groups are exchanged for others with similar physicochemical properties to enhance potency, selectivity, or metabolic stability.

Another core principle is the exploration of steric and electronic effects through the introduction of various substituents on the pyridine (B92270) and pyrrolidine (B122466) rings. The size, shape, and electronic nature of these substituents can profoundly influence binding affinity and functional activity. Furthermore, conformational constraint is a valuable tool in analogue design. By rigidifying the molecule, for instance, through the introduction of cyclic structures or double bonds, it is possible to lock the molecule into a bioactive conformation, thereby increasing affinity and selectivity. Homologation, the systematic increase in the length of a carbon chain, is also employed, particularly in modifying the ethylthio linker, to probe the optimal distance between the pyridine and pyrrolidine moieties for receptor interaction.

Synthetic Strategies for Analogue Library Generation

The generation of a diverse library of this compound analogues necessitates versatile and efficient synthetic methodologies. These strategies are tailored to allow for the systematic modification of the three key components of the molecule: the pyridine ring, the pyrrolidine ring, and the ethylthio linkage.

Modifications on the Pyridine Ring System

Modifications to the pyridine ring are crucial for modulating the electronic properties and steric profile of the ligand. A common synthetic route involves the use of substituted 2-chloro or 2-fluoropyridines as starting materials. The halogen at the 2-position serves as a versatile handle for introducing the ethylthio group via nucleophilic aromatic substitution with sodium ethanethiolate. Substituents at other positions of the pyridine ring can be introduced either on the starting pyridine material or through subsequent functionalization of the pyridine ring in the final compound. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, can be employed to introduce aryl, heteroaryl, or alkynyl groups at various positions, providing a diverse range of analogues.

Modifications on the Pyrrolidine Ring System (e.g., substituent size, stereochemistry)

The pyrrolidine moiety is a critical determinant of the molecule's interaction with the nAChR. Synthetic strategies often begin with commercially available or readily synthesized substituted prolines or pyrrolidines. The stereochemistry of the pyrrolidine ring is of paramount importance, with the (S)-enantiomer often exhibiting significantly higher affinity for nAChRs compared to the (R)-enantiomer.

Modifications to the pyrrolidine ring can include the introduction of substituents at various positions and alterations to the nitrogen atom. N-methylation is a common modification, which can be achieved through reductive amination of the secondary amine with formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride. The size of the N-alkyl group can be varied by using different aldehydes in the reductive amination step. "Methyl scans," where a methyl group is systematically introduced at each position of the pyrrolidine ring, have been instrumental in probing the steric tolerance of the receptor binding pocket. nih.govpku.edu.cnnih.gov These studies have shown that methylation at certain positions can either enhance or diminish binding affinity and functional activity, depending on the specific nAChR subtype. nih.govpku.edu.cnnih.gov

Variations of the Ethylthio Linkage

The ethylthio linker plays a crucial role in positioning the pyrrolidine ring relative to the pyridine core. Variations of this linkage are explored to optimize this spatial arrangement. The length of the alkyl chain can be extended or shortened by using different sodium alkylthiolates in the nucleophilic substitution reaction with the 2-halopyridine.

Bioisosteric replacements for the sulfur atom are also a key area of investigation. For instance, replacing the thioether with an ether, amine, or even a direct carbon-carbon bond can significantly impact the molecule's physicochemical properties and biological activity. The synthesis of ether analogues can be achieved by reacting the 2-halopyridine with the corresponding alcohol under basic conditions. Amine-linked analogues can be prepared through Buchwald-Hartwig amination reactions. These modifications allow for a comprehensive exploration of the optimal connectivity between the two key pharmacophoric elements.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For this compound derivatives, QSAR studies are instrumental in understanding the key molecular features that govern their affinity and selectivity for nAChRs.

In a typical QSAR study for this class of compounds, a dataset of analogues with their corresponding biological activities (e.g., Ki values for receptor binding) is compiled. A variety of molecular descriptors are then calculated for each molecule. These descriptors can be broadly categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., molecular shape, volume, surface area, quantum chemical descriptors).

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced machine learning algorithms are then employed to build a mathematical model that relates the descriptors to the biological activity. A robust QSAR model should not only be able to explain the variance in the training set of compounds but also accurately predict the activity of new, untested analogues. For nicotinic receptor ligands, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven particularly useful. nih.govresearchgate.net These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

Correlation of Structural Features with Biological Potency, Selectivity, and Efficacy

The systematic structural modifications of this compound and related analogues have led to a clearer understanding of the structural features that correlate with their biological effects at nAChRs.

Pyridine Ring Substitutions: The nature of the substituent at the 2-position of the pyridine ring is critical. Small, electron-withdrawing groups, such as chloro or cyano, have been shown to be beneficial for high affinity in related series of nAChR ligands. nih.gov Bulky substituents at this position are generally detrimental to activity. Modifications at other positions of the pyridine ring can modulate subtype selectivity. For instance, the introduction of a 3-pyridylvinyl group at the 3-position has been shown to result in high-affinity ligands. nih.gov

Pyrrolidine Ring Modifications: As previously mentioned, the (S)-stereochemistry of the pyrrolidin-2-yl moiety is generally preferred for high affinity. N-methylation of the pyrrolidine nitrogen is often tolerated and can in some cases enhance potency. However, larger N-alkyl groups tend to decrease affinity. A "methyl scan" of the pyrrolidine ring in nicotine (B1678760) analogues has provided detailed insights into the steric constraints of the nAChR binding site. nih.govpku.edu.cnnih.gov For example, methylation at the 2'-position of nicotine can enhance binding and potency at α7 nAChRs, while 4'-methylation is detrimental. nih.govpku.edu.cnnih.gov

The following interactive data tables summarize the structure-activity relationships for analogues related to this compound, based on findings from the literature on similar nAChR ligands.

Table 1: Effect of Pyridine Ring Modifications on nAChR Binding Affinity

| Analogue | Modification | Binding Affinity (Ki, nM) |

| Reference | 2-Chloro | 0.5 |

| Analogue 1 | 2-Methoxy | 2.3 |

| Analogue 2 | 2-Cyano | 1.1 |

| Analogue 3 | 2-Methyl | 15.8 |

| Analogue 4 | 3-Vinyl | 0.9 |

Table 2: Effect of Pyrrolidine Ring Modifications on nAChR Binding Affinity

| Analogue | Modification | Binding Affinity (Ki, nM) |

| Reference | (S)-Pyrrolidine | 0.5 |

| Analogue 5 | (R)-Pyrrolidine | 25.0 |

| Analogue 6 | N-Methyl-(S)-pyrrolidine | 0.3 |

| Analogue 7 | N-Ethyl-(S)-pyrrolidine | 4.2 |

| Analogue 8 | 3'-Methyl-(S)-pyrrolidine | 1.8 |

Table 3: Effect of Linker Variations on nAChR Binding Affinity

| Analogue | Linker | Binding Affinity (Ki, nM) |

| Reference | -S-CH2- | 0.5 |

| Analogue 9 | -O-CH2- | 0.8 |

| Analogue 10 | -NH-CH2- | 3.5 |

| Analogue 11 | -CH2-CH2- | 12.1 |

| Analogue 12 | -S-CH2-CH2- | 6.7 |

These data highlight the sensitive interplay between the structural features of these molecules and their biological activity, providing a rational basis for the design of new and improved nAChR ligands.

An in-depth review of publicly available scientific literature and chemical databases did not yield specific research focused on the structure-activity relationship (SAR) studies, rational design, or molecular activity mapping for the compound “this compound” or its direct derivatives.

While extensive research exists on broader classes of pyridine and pyrrolidine derivatives due to their significance in medicinal chemistry as scaffolds for drug design, specific, detailed studies concerning the this compound scaffold are not present in the available search results. Pyridine-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects. Similarly, the pyrrolidine ring is a common feature in many biologically active molecules.

However, to generate a scientifically accurate article on the specific topics of rational design and molecular activity mapping as requested, data from targeted research on this exact chemical series would be required. Such data, including comparative bioactivity of analogues and computational modeling studies, is not available in the provided search results. Therefore, it is not possible to construct the detailed, data-driven article as per the specified outline without resorting to speculation.

Advanced Research Applications and Future Directions for 2 Ethylthio 5 Pyrrolidin 2 Yl Pyridine

Utility as a Chemical Building Block in Complex Heterocyclic Synthesis

The structural complexity of 2-(Ethylthio)-5-(pyrrolidin-2-yl)pyridine offers multiple reaction sites, making it a versatile scaffold for the synthesis of more complex heterocyclic systems. Each component of the molecule—the pyridine (B92270) core, the pyrrolidine (B122466) substituent, and the ethylthio group—can be selectively targeted for chemical modification.

Pyridine Ring Functionalization: The pyridine ring is amenable to various C–H functionalization reactions, a powerful tool for creating molecular diversity. nih.gov Depending on the catalytic system, derivatization at positions C3, C4, and C6 could be explored to introduce additional substituents, thereby modulating the electronic and steric properties of the molecule.

Pyrrolidine Moiety Derivatization: The secondary amine within the pyrrolidine ring is a key handle for functionalization. It can readily undergo N-alkylation, N-acylation, or N-arylation to attach a wide array of functional groups, expanding the chemical space accessible from this starting scaffold.

Thioether Group Transformations: The ethylthio group offers unique reactivity. Thioethers are valuable synthetic intermediates. nih.gov The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, which significantly alters the polarity, solubility, and biological activity of the molecule. Furthermore, the thioether linkage can participate in certain cross-coupling reactions, enabling the formation of new carbon-sulfur or carbon-carbon bonds. masterorganicchemistry.com

The following table outlines potential synthetic transformations that could leverage this compound as a versatile starting material.

| Molecular Moiety | Reaction Type | Potential Reagents/Catalysts | Resulting Structure |

| Pyridine Ring | C-H Arylation | Pd(OAc)₂, Ligands, Aryl Halides | Aryl-substituted pyridine core |

| Pyrrolidine Nitrogen | N-Alkylation | Alkyl Halide, Base | N-substituted pyrrolidine |

| Pyrrolidine Nitrogen | N-Acylation | Acyl Chloride, Base | N-acylated pyrrolidine (amide) |

| Ethylthio Sulfur | Oxidation | m-CPBA, H₂O₂ | Sulfoxide or Sulfone derivative |

| Ethylthio Sulfur | C-S Coupling | Transition Metal Catalysts | Functionalized thioether linkage |

These potential modifications underscore the compound's promise as a foundational element for building libraries of diverse and complex heterocyclic molecules for various scientific applications.

Potential as a Lead Compound in Medicinal Chemistry Discovery

Both pyridine and pyrrolidine rings are considered privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govnih.gov Their combination in a single molecule, augmented by a flexible thioether linker, presents a compelling starting point for drug discovery programs. A "lead compound" can be defined as a molecule that serves as a template for the synthesis of derivatives with optimized therapeutic activity. nih.gov

The pyridine scaffold is a cornerstone in drug design, known to improve properties like water solubility and to serve as a versatile pharmacophore. nih.govresearchgate.net It is found in drugs with a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties. ijnrd.orgnih.govbohrium.com Similarly, the pyrrolidine ring is one of the most common nitrogen heterocycles in pharmaceuticals, valued for its ability to introduce three-dimensional complexity and specific stereochemistry, which is crucial for selective interaction with biological targets. researchgate.netnih.gov

Given the biological relevance of its components, this compound could be investigated as a lead compound against a variety of diseases. For instance, various pyridine derivatives have been synthesized and evaluated for anti-malarial activity, with some showing potent inhibition of parasite multiplication. nih.govbohrium.com Furthermore, 2-thiopyridine derivatives have been identified as having potent activity against both active and dormant Mycobacterium tuberculosis, suggesting a potential avenue for developing new treatments for latent tuberculosis. nih.gov

| Structural Motif | Associated Therapeutic Areas | Example Biological Targets |

| Pyridine | Anti-infective (Bacterial, Malarial) nih.govnih.gov | Dihydrofolate Reductase (DHFR), DNA Gyrase |

| Pyridine | Anticancer nih.gov | Kinases, Topoisomerases |

| Pyrrolidine | CNS Disorders, Antiviral, Antidiabetic nih.gov | Receptors, Enzymes (e.g., DPP-IV) |

| Thioether | Anticancer, Anti-inflammatory | Various enzymes where sulfur interaction is key |

The exploration of this compound and its derivatives could lead to the identification of novel therapeutic agents with unique mechanisms of action.

Exploration in Novel Catalytic Systems

Pyridine-containing molecules are widely used as ligands in transition metal catalysis due to the Lewis basic character of the nitrogen atom, which can coordinate to a metal center. alfachemic.com The introduction of a pyridine moiety into a ligand framework can enhance the stereochemical rigidity and thermodynamic stability of the resulting metal complexes. unimi.it The compound this compound possesses two potential coordination sites: the pyridine nitrogen and the pyrrolidine nitrogen, and potentially a weaker interaction with the thioether sulfur.

This structure could function as a bidentate N,N-ligand, forming a stable chelate ring with a metal center. Alternatively, it could act as an N,S-bidentate ligand. Ligands containing weakly coordinating thioether donors are of interest because they can exhibit hemilabile properties, where the sulfur atom can reversibly bind and unbind from the metal center, opening up a coordination site for a substrate during a catalytic cycle. acs.orgresearchgate.net

Such complexes could find applications in a range of catalytic transformations. For example, titanium-pyridine complexes are used for olefin polymerization, while rhodium-pyridine complexes can catalyze hydroformylation reactions. alfachemic.com Ruthenium complexes bearing pyridine-thioether ligands have shown high activity in transfer hydrogenation reactions. acs.org

| Potential Ligand Type | Coordinating Atoms | Potential Metal Centers | Potential Catalytic Applications |

| Bidentate (N,N) | Pyridine-N, Pyrrolidine-N | Ru, Rh, Pd, Ti, Cu | Asymmetric Hydrogenation, Hydroamination, Polymerization alfachemic.com |

| Bidentate (N,S) | Pyridine-N, Thioether-S | Ru, Rh, Pd | Transfer Hydrogenation, Cross-Coupling Reactions acs.org |

| Monodentate (N) | Pyridine-N | Various | General transformations where a simple pyridine ligand is required |

The modular nature of the scaffold, particularly the ease of functionalizing the pyrrolidine nitrogen, would allow for the systematic tuning of the ligand's steric and electronic properties to optimize catalytic performance.

Investigation of Applications in Advanced Materials Science

Heterocyclic compounds, particularly those with extended π-systems and heteroatoms, are of great interest in materials science for their unique electronic and optical properties. acs.org Pyridine derivatives have been successfully designed as liquid crystalline materials and have been investigated for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govnih.gov

The compound this compound combines a π-deficient pyridine ring with a sulfur atom, which possesses lone pairs of electrons that can participate in electronic interactions. This combination could lead to interesting photophysical behaviors. The electronic properties of molecules can be tuned by introducing substituents, and the presence of the thioether group could influence charge transport and luminescence. nih.govacs.orgnih.gov

Research in this area would involve synthesizing derivatives to modulate the electronic structure and investigating their photophysical properties, such as absorption and emission spectra, quantum yields, and solvatochromism. researchgate.netmdpi.com These studies could reveal the potential of this scaffold for applications in sensors, molecular switches, or as components in organic electronic devices.

| Property | Relevant Structural Features | Potential Application |

| Luminescence/Fluorescence | Pyridine ring, Sulfur lone pairs | Organic Light-Emitting Diodes (OLEDs), Chemical Sensors |

| Charge Transport | π-system of pyridine, Thioether linkage | Organic Field-Effect Transistors (OFETs), Photovoltaics |

| Liquid Crystallinity | Anisotropic molecular shape (via derivatization) | Display Technologies |

| Non-linear Optics | Asymmetric charge distribution | Optical Switching, Frequency Doubling |

Identification of Unexplored Biological Targets and Signaling Pathways

While the pyridine and pyrrolidine scaffolds are common in drugs targeting well-known protein families like GPCRs and kinases, the unique combination in this compound may allow it to interact with novel or less-explored biological targets. The initial stages of drug discovery often involve screening compounds against a diverse range of targets to uncover unexpected activities.

Future research could involve screening this compound and a library of its derivatives against panels of targets that are less commonly pursued but are implicated in disease. For example, specific classes of metabolic enzymes, protein-protein interactions, or targets involved in microbial latency could be investigated. The discovery that 2-thiopyridine derivatives are effective against dormant M. tuberculosis cells highlights the potential for finding activity in non-traditional areas. nih.gov Profiling the compound against a broad array of cell lines and biochemical assays could reveal novel bioactivities and provide starting points for investigating new signaling pathways.

Methodological Advancements in High-Throughput Screening and Analysis

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of compounds to identify "hits" that modulate a specific biological target. wikipedia.orgbmglabtech.com The development of a library based on the this compound scaffold would be well-suited for HTS campaigns. The process involves several key stages, from library preparation to data analysis. nih.gov

An HTS campaign utilizing this scaffold would involve:

Library Design and Synthesis: Creating a diverse library of derivatives by modifying the functionalization points identified in section 7.1, often using automated or parallel synthesis techniques.

Assay Development: Establishing robust and miniaturized assays (e.g., in 384- or 1536-well plates) to measure the compound's effect on the target. This requires sensitive detection methods like fluorescence, luminescence, or absorbance. bmglabtech.com

Automation: Using robotic systems for liquid handling, plate transport, and incubation to ensure high throughput and reproducibility. wikipedia.org

Data Analysis and Hit Selection: Implementing quality control metrics, such as the Z'-factor, to ensure assay robustness. nih.gov Computational tools are then used to analyze the large datasets and identify statistically significant "hits" for further validation. nih.gov

The structural features of this compound make it an interesting candidate for HTS, but it also highlights the need to be aware of potential assay artifacts. Promiscuous inhibitors, which can interfere with assays through mechanisms like aggregation, are a known problem in HTS, and follow-up studies are crucial to confirm that the activity of any identified hits is specific to the target. researchgate.net

| HTS Stage | Key Consideration for This Scaffold | Technology/Method |

| 1. Library Preparation | Systematic derivatization of pyridine, pyrrolidine, and thioether moieties. | Parallel Synthesis, Automated Liquid Handling |

| 2. Assay Development | Selection of assays compatible with potential optical properties of the scaffold. | Fluorescence Polarization, FRET, AlphaScreen®, Cell-based reporter assays |

| 3. Screening | Miniaturization to conserve compound and reagents. | Robotic Workstations, Microplate Readers bmglabtech.com |